An In-Depth Technical Guide to 4-Azide-TFP-Amide-SS-propionic acid: Structure, Properties, and Applications
An In-Depth Technical Guide to 4-Azide-TFP-Amide-SS-propionic acid: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Azide-TFP-Amide-SS-propionic acid is a heterotrifunctional crosslinker integral to advanced bioconjugation, chemical biology, and drug delivery systems. Its unique architecture, featuring a photo-activatable aryl azide (B81097), a cleavable disulfide bond, and an amine-reactive carboxylic acid, offers a versatile platform for the precise assembly of complex biomolecular conjugates. This guide provides a comprehensive overview of its structure, physicochemical properties, and experimental applications, with a focus on detailed protocols and workflow visualizations to empower researchers in their scientific endeavors.
Core Structure and Chemical Properties
4-Azide-TFP-Amide-SS-propionic acid, systematically named 3-[2-[(4-azido-2,3,5,6-tetrafluorobenzoyl)amino]ethyldisulfanyl]propanoic acid, is a molecule designed with three distinct functional moieties, each enabling a specific chemical transformation.[1][2] This multi-purpose design allows for sequential or orthogonal conjugation strategies.
The core structure consists of:
-
A 4-Azido-2,3,5,6-tetrafluorophenyl (TFP) azide group: This aryl azide serves as a photo-activatable crosslinking agent. Upon exposure to UV light (typically 250-350 nm), it forms a highly reactive nitrene intermediate that can covalently bind to a wide range of chemical bonds, including C-H and N-H bonds, in proximity.[1][3][4] The tetrafluorophenyl ring enhances the stability of the nitrene intermediate.[1][3]
-
A Disulfide (-S-S-) bond: This linkage is susceptible to cleavage by reducing agents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[1][3] This feature is commonly exploited for the controlled release of conjugated payloads, such as drugs or imaging agents, in the reducing environment of the cell cytoplasm.
-
A Propionic acid group: This terminal carboxylic acid provides a handle for conjugation to primary amines through the formation of a stable amide bond.[1][3] This reaction is typically facilitated by carbodiimide (B86325) chemistry, such as using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][3]
The molecular structure is depicted below:
Physicochemical Properties
A summary of the key physicochemical properties is provided in the table below. While specific experimental data for solubility and molar extinction coefficient are not widely published, data for structurally similar compounds can provide a reasonable estimate.
| Property | Value | Source |
| Full Chemical Name | 3-[2-[(4-azido-2,3,5,6-tetrafluorobenzoyl)amino]ethyldisulfanyl]propanoic acid | [1][2] |
| CAS Number | 191163-45-8 | [1][2] |
| Molecular Formula | C₁₂H₁₀F₄N₄O₃S₂ | [1][2] |
| Molecular Weight | 398.4 g/mol | [1][2] |
| Purity | ≥98% (typical) | [1] |
| Appearance | White to off-white solid | Vendor Information |
| Storage | -20°C, protected from light | [1] |
| Solubility | Soluble in DMSO, DMF. A related sulfo-NHS ester derivative is soluble in water, DMSO, and DMF. | [3] |
Experimental Protocols
The trifunctional nature of this crosslinker allows for a variety of experimental workflows. Below are detailed protocols for the key reactions involving each functional group.
Amide Bond Formation with a Primary Amine
This protocol describes the conjugation of the carboxylic acid moiety of the crosslinker to a primary amine-containing molecule (e.g., a protein, peptide, or small molecule ligand) using EDC/NHS chemistry.
Materials:
-
4-Azide-TFP-Amide-SS-propionic acid
-
Amine-containing molecule (e.g., antibody at 2-10 mg/mL)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Purification column (e.g., desalting or size-exclusion chromatography)
Procedure:
-
Dissolve the Crosslinker: Prepare a 10 mM stock solution of 4-Azide-TFP-Amide-SS-propionic acid in anhydrous DMSO.
-
Prepare the Amine-Containing Molecule: Exchange the buffer of the amine-containing molecule into the Activation Buffer.
-
Activate the Carboxylic Acid:
-
Immediately before use, prepare a 100 mM solution of EDC and a 100 mM solution of Sulfo-NHS in the Activation Buffer.
-
Add a 10- to 50-fold molar excess of EDC and Sulfo-NHS to the amine-containing molecule solution.
-
Add the desired molar excess of the dissolved crosslinker to the reaction mixture.
-
Incubate at room temperature for 15-30 minutes.
-
-
Conjugation:
-
Add the activated crosslinker to the amine-containing molecule.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Quench the Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted Sulfo-NHS esters. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess crosslinker and reaction byproducts by dialysis or chromatography.
Photo-activated Crosslinking with the Aryl Azide
This protocol outlines the photo-crosslinking of the aryl azide-conjugated molecule to interacting partners.
Materials:
-
Aryl azide-conjugated molecule from section 2.1
-
Interacting partner(s) in a suitable buffer (e.g., PBS, HEPES)
-
UV lamp (350-370 nm for nitrophenyl azides, 250-350 nm for phenyl azides)[3]
Procedure:
-
Prepare the Reaction Mixture: Mix the aryl azide-conjugated molecule with its interacting partner(s) in a UV-transparent vessel (e.g., quartz cuvette or microplate).
-
UV Irradiation:
-
Place the reaction mixture under the UV lamp at a close distance (e.g., 5-10 cm).
-
Irradiate for 5-30 minutes. The optimal irradiation time should be determined empirically.
-
Avoid buffers containing primary amines (e.g., Tris) as they can quench the reactive nitrene.
-
-
Analysis: Analyze the crosslinked products by SDS-PAGE, Western blotting, or mass spectrometry.
Cleavage of the Disulfide Bond
This protocol describes the reductive cleavage of the disulfide bond to release the conjugated components.
Materials:
-
Disulfide-linked conjugate
-
Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Reaction Buffer: PBS or Tris-HCl, pH 7.5-8.5
Procedure:
-
Prepare the Reducing Agent: Prepare a fresh 1 M stock solution of DTT or a 0.5 M stock solution of TCEP.
-
Reduction Reaction:
-
Add the reducing agent to the disulfide-linked conjugate to a final concentration of 10-50 mM for DTT or 5-20 mM for TCEP.
-
Incubate at 37°C for 30-60 minutes.
-
-
Analysis: Confirm the cleavage of the disulfide bond by analyzing the reaction products using techniques such as HPLC, SDS-PAGE (under reducing and non-reducing conditions), or mass spectrometry.
Experimental Workflows and Signaling Pathways
While specific signaling pathway studies utilizing 4-Azide-TFP-Amide-SS-propionic acid are not prominently featured in publicly available literature, its application in constructing Antibody-Drug Conjugates (ADCs) provides a clear context for its utility in modulating cellular signaling. An ADC constructed with this linker could be used to deliver a cytotoxic drug to a cancer cell expressing a specific surface antigen, thereby inducing apoptosis through various signaling cascades.
Below is a conceptual workflow for the creation and application of an ADC using this crosslinker to study a hypothetical cell death signaling pathway.
In this workflow, the carboxylic acid of the linker is first conjugated to a primary amine on a cytotoxic drug. The resulting linker-drug conjugate, now presenting the photo-activatable aryl azide, is then crosslinked to an antibody that targets a specific cancer cell surface antigen. Upon administration, the ADC binds to the cancer cells and is internalized. The intracellular reducing environment cleaves the disulfide bond, releasing the cytotoxic drug, which then interacts with its intracellular target to initiate an apoptotic signaling cascade. The induction of apoptosis can be monitored by analyzing key pathway markers, such as the cleavage of caspase-3.
Synthesis and Characterization
Characterization data, such as detailed NMR, IR, and mass spectrometry analyses, are typically provided by the commercial vendor upon request. Researchers are advised to obtain the certificate of analysis for lot-specific data.
Conclusion
4-Azide-TFP-Amide-SS-propionic acid is a powerful and versatile tool for researchers in drug development and chemical biology. Its trifunctional nature allows for the sophisticated construction of complex bioconjugates with functionalities for targeted delivery, controlled release, and covalent target engagement. The experimental protocols and conceptual workflows provided in this guide serve as a starting point for the innovative application of this crosslinker in elucidating biological pathways and developing novel therapeutic and diagnostic agents. As with any chemical reagent, optimal performance will be achieved through empirical determination of reaction conditions for each specific application.
References
- 1. 4-Azide-TFP-Amide-SS-propionic acid, 191163-45-8 | BroadPharm [broadpharm.com]
- 2. 4-Azide-TFP-Amide-SS-propionic acid | C12H10F4N4O3S2 | CID 15333906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Azide-TFP-Amide-SS-Sulfo-NHS, 220446-74-2 | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
